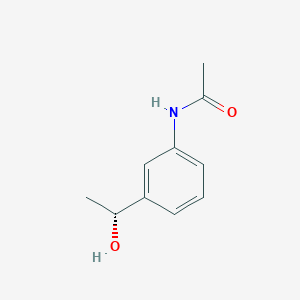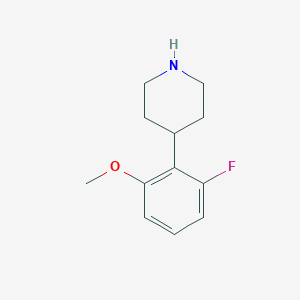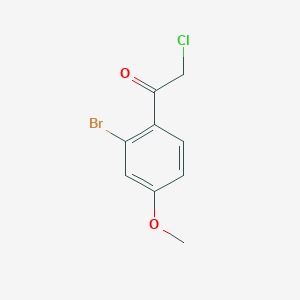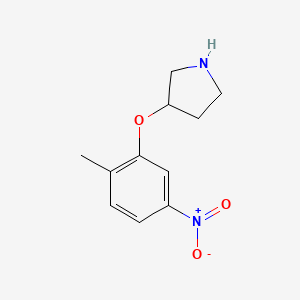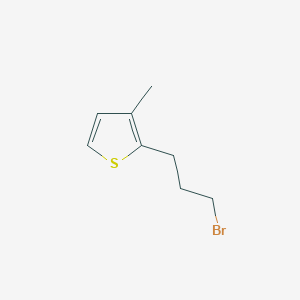
2-(3-Bromopropyl)-3-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-3-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 3-bromopropyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of 3-Methylthiophene: 3-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Nucleophilic Substitution: The resulting 2-bromo-3-methylthiophene is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropyl)-3-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in solvents like acetic acid.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Products include 2-(3-aminopropyl)-3-methylthiophene, 2-(3-mercaptopropyl)-3-methylthiophene, etc.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 2-(3-propyl)-3-methylthiophene.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-3-methylthiophene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the 3-bromopropyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopropyl)thiophene: Lacks the methyl group at the 3-position.
3-Methylthiophene: Lacks the 3-bromopropyl group.
2-Bromo-3-methylthiophene: Lacks the propyl chain.
Uniqueness
2-(3-Bromopropyl)-3-methylthiophene is unique due to the presence of both a 3-bromopropyl group and a methyl group on the thiophene ring
Propiedades
Número CAS |
165803-44-1 |
|---|---|
Fórmula molecular |
C8H11BrS |
Peso molecular |
219.14 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-3-methylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-7-4-6-10-8(7)3-2-5-9/h4,6H,2-3,5H2,1H3 |
Clave InChI |
FTKGTMDYKAYGJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



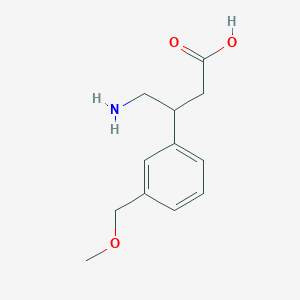
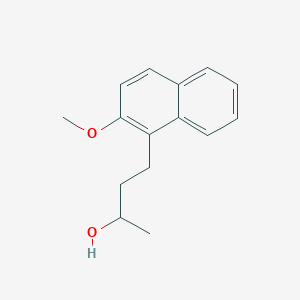
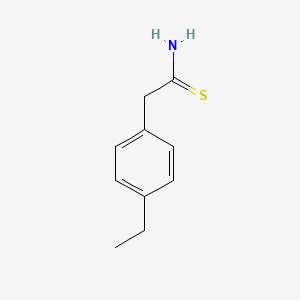
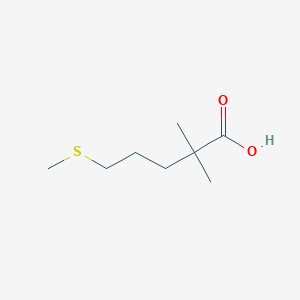
![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
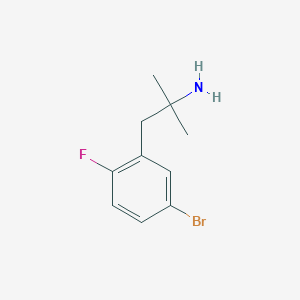
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
